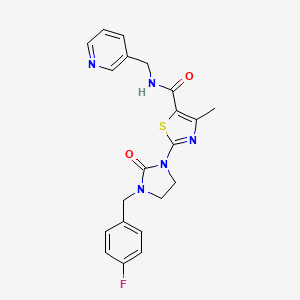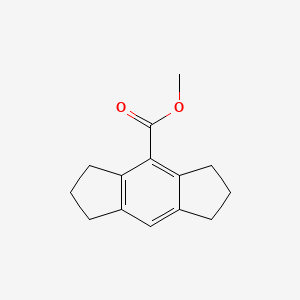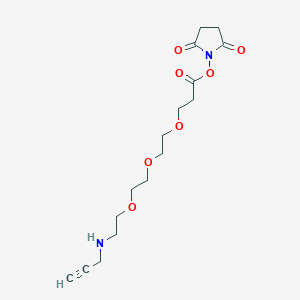
FTI-276 trifluoroacetate salt
概要
説明
FTI 276 (TFA) は、Ras タンパク質のカルボキシル末端の非常に強力で選択的な CAAX ペプチドミメティックです。 タンパク質の翻訳後修飾に関与する酵素であるファルネシル転移酵素を阻害する能力で知られています 。 この化合物は、発がん性 K-Ras を発現するヒト肺癌細胞の増殖を阻害する上で大きな可能性を示しています .
2. 製法
合成ルートと反応条件: FTI 276 (TFA) は、特定のアミノ酸と他の有機化合物をカップリングする一連の化学反応によって合成されます。合成には通常、以下の手順が含まれます。
ペプチドミメティックバックボーンの形成: ペプチド合成技術を使用してアミノ酸をカップリングすることにより、コア構造を構築します。
官能基の導入: 化合物のファルネシル転移酵素阻害能力を強化するために、特定の官能基を導入します。
精製: 最終生成物は、高性能液体クロマトグラフィー (HPLC) などの技術を使用して精製され、所望の純度レベルを実現します.
工業生産方法: FTI 276 (TFA) の工業生産には、上記の合成ルートのスケールアップが含まれます。プロセスは、大規模生産に最適化され、一貫性と高収率が保証されます。主な手順は次のとおりです。
バッチ合成: 反応器で化合物の大量のバッチを合成します。
精製と品質管理: 製品は、業界標準を満たすために、厳格な精製と品質管理を受けます.
3. 化学反応の解析
反応の種類: FTI 276 (TFA) は、主に以下の種類の反応を起こします。
ファルネシル転移酵素の阻害: 化合物は、ファルネシル転移酵素を阻害し、標的タンパク質のファルネシル化を防ぎます.
Ras タンパク質との相互作用: Ras タンパク質の CAAX モチーフと相互作用し、翻訳後修飾をブロックします.
一般的な試薬と条件:
試薬: アミノ酸、有機溶媒、カップリング剤。
形成される主要な生成物: これらの反応から形成される主な生成物は、ファルネシル転移酵素活性の阻害であり、Ras タンパク質の修飾を防ぎます .
4. 科学研究の応用
FTI 276 (TFA) は、以下のものを含む幅広い科学研究の応用を持っています。
作用機序
FTI 276 (TFA) は、ファルネシル転移酵素を阻害することでその効果を発揮します。この酵素は、Ras タンパク質のファルネシル化、つまりそれらの活性化と機能において重要なステップを担当しています。 この修飾をブロックすることにより、FTI 276 (TFA) は Ras タンパク質が細胞膜にアンカーされるのを防ぎ、それによって成長シグナルを中継する能力を阻害します 。 これにより、発がん性シグナル伝達経路と腫瘍の増殖が抑制されます .
類似の化合物:
FTI 277 (TFA): 同様の特性を持つもう1つのファルネシル転移酵素阻害剤.
GGTI 298 (TFA): タンパク質のプレニル化に関与する別の酵素であるゲラニルゲラニル転移酵素 I を阻害します.
リゴセルチブ: Ras シグナル伝達経路に対して活性を持つマルチキナーゼ阻害剤.
FTI 276 (TFA) の独自性: FTI 276 (TFA) は、ファルネシル転移酵素に対するその高い効力と選択性のために独特です。 前臨床モデル、特に発がん性 K-Ras を発現する腫瘍の増殖を阻害する上で、有意な有効性を示しました .
生化学分析
Biochemical Properties
FTI-276 trifluoroacetate salt plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly farnesyltransferase . The nature of these interactions involves the inhibition of farnesyltransferase, which is crucial in the post-translational modification of proteins .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by antagonizing both H and K-Ras oncogenic signaling . This impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically farnesyltransferase . It exerts its effects at the molecular level through the inhibition of this enzyme, leading to changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with farnesyltransferase . This could also include any effects on metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: FTI 276 (TFA) is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic compounds. The synthesis typically involves the following steps:
Formation of the Peptidomimetic Backbone: The core structure is built by coupling amino acids using peptide synthesis techniques.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the compound’s ability to inhibit farnesyl transferase.
Industrial Production Methods: Industrial production of FTI 276 (TFA) involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and high yield. Key steps include:
Batch Synthesis: Large batches of the compound are synthesized in reactors.
Purification and Quality Control: The product undergoes rigorous purification and quality control to meet industry standards.
化学反応の分析
Types of Reactions: FTI 276 (TFA) primarily undergoes the following types of reactions:
Inhibition of Farnesyl Transferase: The compound inhibits the enzyme farnesyl transferase, preventing the farnesylation of target proteins.
Interaction with Ras Proteins: It interacts with the CAAX motif of Ras proteins, blocking their post-translational modification.
Common Reagents and Conditions:
Reagents: Amino acids, organic solvents, coupling agents.
Conditions: Peptide synthesis conditions, including specific pH and temperature settings.
Major Products Formed: The primary product formed from these reactions is the inhibition of farnesyl transferase activity, leading to the prevention of Ras protein modification .
科学的研究の応用
FTI 276 (TFA) has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of Ras proteins, which are often mutated in cancers.
Drug Development: The compound serves as a lead molecule for developing new farnesyl transferase inhibitors.
Biological Studies: Researchers use FTI 276 (TFA) to investigate the role of farnesylation in cellular processes.
Medical Applications: Potential therapeutic applications in treating cancers with Ras mutations.
類似化合物との比較
FTI 277 (TFA): Another farnesyl transferase inhibitor with similar properties.
GGTI 298 (TFA): Inhibits geranylgeranyltransferase I, another enzyme involved in protein prenylation.
Rigosertib: A multi-kinase inhibitor with activity against Ras signaling pathways.
Uniqueness of FTI 276 (TFA): FTI 276 (TFA) is unique due to its high potency and selectivity for farnesyl transferase. It has shown significant efficacy in preclinical models, particularly in inhibiting the growth of tumors expressing oncogenic K-Ras .
特性
IUPAC Name |
(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7)/t15-,19+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVHISGQCODLHL-WSCVZUBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)





![4-Methylthieno[3,2-c]pyridin-6(5H)-one](/img/structure/B3181751.png)






![(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol](/img/structure/B3181798.png)
